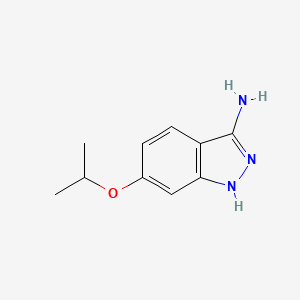

6-(Propan-2-yloxy)-1h-indazol-3-amine

Description

Properties

IUPAC Name |

6-propan-2-yloxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-6(2)14-7-3-4-8-9(5-7)12-13-10(8)11/h3-6H,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRASIDEDGPZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indazole Core Construction

The indazole nucleus is commonly synthesized by cyclization of substituted aromatic precursors with hydrazine hydrate. For example, 2,6-dichlorobenzonitrile derivatives undergo regioselective bromination followed by hydrazine-mediated cyclization to yield bromo-substituted indazol-3-amines with good yield and purity, as demonstrated in recent scalable syntheses for related compounds.

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | 2,6-Dichlorobenzonitrile, KBrO3, H2SO4, 0 °C to -10 °C | Formation of 3-bromo-2,6-dichlorobenzonitrile | ~60 | Exothermic, safety concerns |

| Cyclization | Hydrazine hydrate, MeOH/H2O (80/20), 80 °C | Formation of 7-bromo-4-chloro-1H-indazol-3-amine | 38-45 | High regioselectivity, scalable |

This approach avoids over-bromination and hydrolysis side reactions by carefully controlling temperature and solvent system.

Introduction of the Propan-2-yloxy Group at Position 6

Selective alkylation to introduce the propan-2-yloxy substituent at C6 is typically achieved by nucleophilic substitution on a hydroxyl or halogenated intermediate. One method involves:

- Starting from 6-hydroxyindazole derivatives.

- Alkylation with isopropyl bromide or isopropyl tosylate under basic conditions (e.g., potassium carbonate in DMF) to form the 6-(propan-2-yloxy) substituent.

Alternatively, Suzuki coupling techniques have been employed to introduce alkyl groups on the indazole ring at specific positions by coupling bromoindazole intermediates with alkylboronic acids using palladium catalysts.

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | 6-Hydroxyindazole, isopropyl bromide, K2CO3, DMF, rt to 90 °C | Formation of 6-(propan-2-yloxy)-indazole | 50-80 | Requires regioselective precursor |

| Suzuki Coupling | 2-bromoindazole, isopropylboronic acid, Pd catalyst, base, toluene, 90 °C | Alkylated indazole intermediate | 60-76 | Catalyst: Pd(dba)2/Q-Phos or Pd(PPh3)4 |

Installation of the 3-Amine Group

The 3-amine substituent on the indazole ring can be introduced by:

- Reduction of a 3-nitroindazole intermediate using catalytic hydrogenation (Pd/C, H2) or chemical reducing agents.

- Direct amination through substitution of halogenated intermediates.

- Diazotization followed by amination steps.

For example, nitro-substituted indazoles are reduced under mild conditions to afford the 3-amine with high yield and purity.

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction | 3-Nitroindazole, H2, Pd/C, EtOH, rt, overnight | 3-Aminoindazole derivative | 62-76 | Mild conditions preserve other groups |

| Amination | Halogenated indazole, amine nucleophile, base | 3-Aminoindazole derivative | Variable | Requires suitable leaving group |

Representative Synthetic Route Example

A synthetic sequence adapted from literature for a closely related indazole amine derivative is as follows:

- Starting material: 2-bromo-6-methylaniline or 2-bromo-6-methylnitrobenzene.

- Suzuki coupling: Coupling with isopropylboronic acid under Pd catalysis to introduce the propan-2-yloxy equivalent after subsequent transformations.

- Diazotization and thiol quenching: Formation of diazosulfides followed by intramolecular cyclization to form the bromoindazole intermediate.

- Reduction: Conversion of nitro groups to amines.

- Alkylation: Introduction of the propan-2-yloxy group at position 6.

- Deprotection and purification: Final steps to yield 6-(propan-2-yloxy)-1H-indazol-3-amine with purity suitable for biological evaluation.

Data Summary Table of Key Synthetic Steps

Research Findings and Optimization Notes

- Catalyst choice: Pd-based catalysts such as Pd(dba)2 with Q-Phos ligand or Pd(PPh3)4 are effective for Suzuki coupling, providing good yields and regioselectivity.

- Reaction conditions: Mild temperatures (80-90 °C) and aqueous-organic solvent mixtures (e.g., dioxane/water) improve solubility and reaction rates.

- Safety and scalability: Bromination steps require careful temperature control to avoid exothermic runaway and side reactions; alternative safer bromination methods have been developed for scale-up.

- Purification: Crystallization and recrystallization from MeOH/H2O mixtures afford high-purity products without column chromatography, beneficial for large-scale synthesis.

- Yield variability: Alkylation yields depend on the precursor availability and regioselectivity; optimization of base and solvent can enhance outcomes.

Chemical Reactions Analysis

6-(Propan-2-yloxy)-1h-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted indazole derivatives with potential biological activities .

Scientific Research Applications

6-(Propan-2-yloxy)-1h-indazol-3-amine has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 6-(Propan-2-yloxy)-1h-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been demonstrated to inhibit tyrosine kinases by binding to the hinge region of the enzyme, thereby blocking its activity . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, making it an effective anticancer agent .

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The biological activity of indazol-3-amine derivatives is highly sensitive to substituents at the 6-position. Below is a comparative analysis of structurally related compounds:

Key Observations :

- However, trifluoromethyl substitution at the 6-position drastically reduces potency against CDK8 (>10,000 nM IC₅₀), highlighting the sensitivity of kinase selectivity to electronic effects .

- Positional Isomerism : Moving the substituent from the 6- to 5-position (e.g., 5-(4-pyridinyl)-1H-indazol-3-amine) shifts activity toward Bcr-Abl inhibition, demonstrating the critical role of substitution geometry in target engagement .

Biological Activity

6-(Propan-2-yloxy)-1H-indazol-3-amine is an indazole derivative that has garnered attention for its significant biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C10H13N3O

- CAS Number: 1351631-55-4

This compound features a bicyclic structure characteristic of indazoles, which contributes to its diverse biological activity.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

-

Anticancer Activity:

- The compound has shown promising results against multiple human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. In a study, it exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent cytotoxicity while maintaining selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .

-

Mechanism of Action:

- The mechanism involves the inhibition of key proteins in cancer pathways. Specifically, it affects apoptosis and cell cycle regulation by modulating the expression of Bcl-2 and Bax proteins, as well as interacting with the p53/MDM2 pathway . This suggests a dual mechanism where it not only induces apoptosis but also disrupts cell cycle progression.

-

Anti-inflammatory Properties:

- Preliminary studies indicate potential anti-inflammatory effects, although detailed mechanisms are yet to be fully elucidated.

Case Studies and Experimental Data

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Selectivity (Normal Cell) |

|---|---|---|

| K562 | 5.15 | HEK-293: 33.2 |

| A549 | TBD | TBD |

| PC-3 | TBD | TBD |

| Hep-G2 | TBD | TBD |

Note: TBD = To Be Determined; further studies are needed to establish IC50 values for A549, PC-3, and Hep-G2.

Study Insights:

In a recent study focusing on the compound's efficacy against the K562 cell line, it was observed that treatment with varying concentrations led to increased apoptosis rates—9.64% at 10 µM to 37.72% at 14 µM—demonstrating a clear dose-dependent relationship . Additionally, cell cycle analysis revealed a significant increase in the G0/G1 phase population after treatment, indicating that the compound effectively halts cell proliferation.

Comparison with Related Compounds

This compound can be compared with other indazole derivatives to highlight its unique properties:

| Compound | Anticancer Activity | Notable Features |

|---|---|---|

| 1H-Indazole-3-amine | Moderate | Simpler structure |

| 5-Phenyl-1H-indazol-3-amine | Variable | Different pharmacological profile |

| 6-(3-Methoxyphenyl)-1H-indazol-3-amine | Strong against FGFR1 | Targeted therapy potential |

The specific substitution pattern of this compound contributes to its unique biological profile, making it a valuable candidate for further development in cancer therapeutics.

Q & A

Q. What are the recommended synthetic routes for 6-(Propan-2-yloxy)-1H-indazol-3-amine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution at the 6-position of the indazole scaffold. A common approach is reacting 6-chloro-1H-indazol-3-amine with isopropyl alcohol in the presence of a base (e.g., potassium carbonate) under reflux conditions . Key parameters include:

- Temperature : Maintaining reflux (80–100°C) to ensure sufficient activation energy for substitution.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide may improve reaction efficiency.

Q. How can researchers characterize the biological activity of this compound?

Biological characterization often involves:

- Enzyme inhibition assays : Testing against kinases (e.g., PDK1) using fluorescence-based or radiometric assays to determine IC₅₀ values .

- Protein binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Cellular assays : Assessing antiproliferative effects in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Cross-validation : Replicate results using orthogonal methods (e.g., X-ray crystallography for binding mode confirmation, as seen in PDK1 studies ).

- Selectivity profiling : Screen against a panel of related enzymes (e.g., AGC kinase family) to identify specificity .

- Structural analysis : Compare computational docking predictions (e.g., using AutoDock Vina) with experimental crystallographic data .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions while preserving the indazole core .

- Formulation : Use co-solvents (e.g., PEG 400) or lipid-based nanoemulsions to enhance aqueous solubility .

- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to improve membrane permeability .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Core modifications : Synthesize analogs with substituents at the 1- and 4-positions of the indazole ring to assess steric/electronic effects .

- Isosteric replacements : Substitute the propan-2-yloxy group with morpholine or piperazine rings and compare bioactivity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .

Methodological Frameworks

Q. What experimental design principles apply to long-term studies of this compound’s stability?

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to predict degradation pathways (e.g., hydrolysis of the ether linkage) .

- Analytical monitoring : Employ HPLC-MS to track degradation products and quantify half-life under varying pH conditions .

Q. How should researchers integrate theoretical frameworks into mechanistic studies?

- Kinetic modeling : Apply Michaelis-Menten or allosteric models to enzyme inhibition data to distinguish competitive vs. non-competitive mechanisms .

- Quantum mechanical calculations : Use density functional theory (DFT) to predict reactive sites for electrophilic/nucleophilic attacks during synthesis .

Data Interpretation Challenges

Q. How can discrepancies between computational predictions and experimental results be addressed?

Q. What statistical methods are appropriate for analyzing dose-response data in cellular assays?

- Nonlinear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values .

- Error analysis : Apply bootstrap resampling to estimate confidence intervals for potency metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.